2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1) is a highly substituted, sterically protected heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a reactive C3-formyl group flanked by two alpha-methyl groups and an N-phenyl ring, this compound offers precise regiocontrol by blocking the typically reactive C2 and C5 positions of the pyrrole core [1]. This specific substitution pattern prevents unwanted polymerization and side reactions during harsh condensation conditions, making it an ideal precursor for Knoevenagel condensations, Schiff base formations, and aldol reactions [2]. It is primarily procured for the synthesis of thiazolidinedione (TZD) antidiabetics, broad-spectrum antimicrobial agents, and complex pathway inhibitors where the bulky, lipophilic N-phenyl group is required for downstream target binding [3].
Substituting 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with generic 1H-pyrrole-3-carbaldehyde or simple N-alkyl variants fundamentally compromises both synthesis yields and downstream application efficacy. In synthetic workflows, unprotected pyrroles are highly susceptible to electrophilic attack at the alpha positions (C2 and C5), leading to rapid degradation or polymerization under the basic conditions required for Knoevenagel or aldol condensations[1]. The 2,5-dimethyl groups act as permanent steric shields, ensuring reactions occur exclusively at the formyl group. Furthermore, in pharmacological applications, the N-phenyl group provides a critical lipophilic anchor; replacing it with a methyl group or a free amine eliminates the hydrophobic interactions necessary for binding to targets such as PPAR-gamma in metabolic disease models or penetrating bacterial cell walls in antimicrobial assays [2].
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde demonstrates excellent processability in base-catalyzed Knoevenagel condensations. When reacted with 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione in the presence of piperidine at 60 °C, it yields the advanced intermediate TZDD2 in 79% yield [1]. In contrast, unprotected pyrrole-3-carbaldehydes typically require multi-step protection/deprotection sequences to prevent alpha-position side reactions and degradation under similar basic conditions, significantly lowering overall synthetic throughput [1].
| Evidence Dimension | Single-step Knoevenagel condensation yield |
| Target Compound Data | 79% yield of isolated solid (TZDD2) |
| Comparator Or Baseline | Unprotected 1H-pyrrole-3-carbaldehyde (requires transient protection to avoid degradation) |
| Quantified Difference | Eliminates protection/deprotection steps while maintaining >75% direct yield |
| Conditions | Equimolar mixture, piperidine (1.5 eq), ethanol, 60 °C, 6-24 h |
Directs procurement for scalable, single-step synthesis of highly substituted vinyl-pyrroles without the overhead of protecting group chemistry.
The N-phenyl-2,5-dimethyl structural core is critical for developing highly potent antimicrobial agents. Schiff base derivatives synthesized directly from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde achieve Minimum Inhibitory Concentrations (MIC) of 4 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) [1]. This outperforms the standard clinical baseline, Levofloxacin, which exhibits an MIC of 8 μg/mL against the same resistant strains, proving the necessity of this specific lipophilic scaffold for advanced drug discovery [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | 4 μg/mL (Schiff base derivative Vb/Vc) |
| Comparator Or Baseline | 8 μg/mL (Levofloxacin clinical baseline) |
| Quantified Difference | 2-fold higher potency (lower MIC) than the clinical standard |
| Conditions | In vitro antimicrobial assay against ESKAPE pathogens and MRSA |
Proves the N-phenyl-2,5-dimethyl pyrrole core is structurally essential for surpassing standard-of-care antibiotics in drug discovery pipelines.
For the synthesis of complex beta-catenin/TCF4 pathway inhibitors (pyrvinium analogs), 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde serves as a highly stable precursor for convergent synthesis routes. It cleanly undergoes aldol condensation with acetone to form a key alpha,beta-unsaturated ketone intermediate, ultimately yielding the target quinolinium compound with a 52% final step yield and 96.6% HPLC purity [1]. Its steric protection prevents the oligomerization issues commonly seen with less substituted pyrrole aldehydes during prolonged basic aldol reactions (48 h)[1].
| Evidence Dimension | Final step yield and purity in convergent synthesis |
| Target Compound Data | 52% yield, 96.6% HPLC purity |
| Comparator Or Baseline | Less substituted pyrrole aldehydes (prone to base-catalyzed oligomerization) |
| Quantified Difference | Enables 48-hour basic aldol condensation without precursor degradation |
| Conditions | NaOH, water/MeOH/acetone, room temperature, 48 h |
Highlights its utility as a stable, highly pure building block capable of surviving extended basic reaction conditions without degrading.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is the preferred aldehyde precursor for synthesizing novel TZD derivatives via Knoevenagel condensation. Its protected alpha-positions ensure high-yielding, single-step coupling with thiazolidine-2,4-diones, while the N-phenyl group provides the necessary lipophilicity for downstream PPAR-gamma binding and multi-modal antidiabetic activity [1].
The compound is highly suited for the discovery of novel antimicrobial agents targeting ESKAPE pathogens and MRSA. By reacting the C3-formyl group with various amines, researchers can generate Schiff bases where the intact N-phenyl-2,5-dimethyl pyrrole core drives superior bacterial cell penetration and anti-virulence activity compared to standard clinical antibiotics [2].
In the synthesis of pyrvinium analogs and other complex pathway inhibitors, this compound acts as a robust building block for aldol condensations. Its stability under prolonged basic conditions (e.g., 48 hours in NaOH/MeOH) allows for the efficient generation of alpha,beta-unsaturated ketone intermediates without the risk of pyrrole ring oligomerization[3].
Irritant;Health Hazard;Environmental Hazard